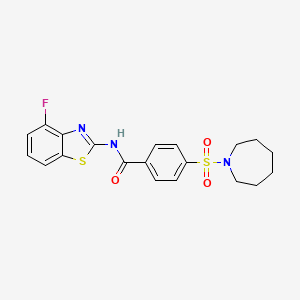
4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a unique molecular structure that includes an azepane ring, a sulfonamide group, and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FN3O3S2, with a molecular weight of approximately 555.1 g/mol. The structural configuration is crucial for its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O3S2 |
| Molecular Weight | 555.1 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(c(cc1)ccc1S(N1CCCCCC1)(=O)=O)Nc1nc(c(F)ccc2)c2s1 |
Antitumor Properties
The benzothiazole moiety within the compound is often associated with antitumor activity. Research indicates that compounds with similar structures can inhibit tumor growth by interacting with specific biological targets involved in cancer pathways. For instance, modifications to the benzothiazole structure have been shown to enhance efficacy against various cancer types by improving binding affinity to target receptors or enzymes.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with cancer progression.
- DNA Intercalation : There is potential for the compound to intercalate into DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar benzothiazole derivatives, highlighting their potential in treating various malignancies. For example:
- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects on cancer cell lines, suggesting their utility as anticancer agents.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes and improved survival rates compared to control groups, further supporting the anticancer potential of this class of compounds.
Comparative Analysis
A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |
| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c21-16-6-5-7-17-18(16)22-20(28-17)23-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-1-2-4-13-24/h5-11H,1-4,12-13H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWCPHWKKVNMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













